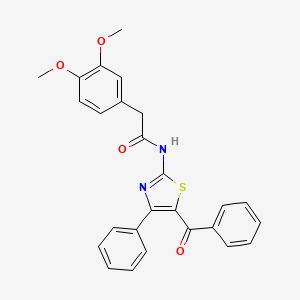

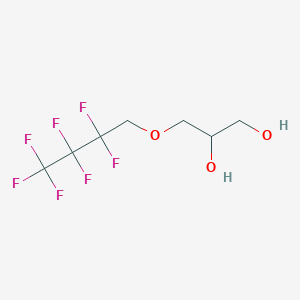

![molecular formula C21H18N2O4S2 B2575604 (Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide CAS No. 314274-86-7](/img/structure/B2575604.png)

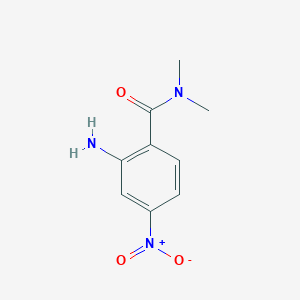

(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide” is a chemical compound with the molecular formula C18H13NO3S2 . It is a derivative of thioxothiazolidin .

Synthesis Analysis

The compound can be synthesized via a simple condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of the compound was analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis

The compound possesses a carbonyl (C=O) functional group, which is generally present in the region between 1680 and 1740 cm-1 . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .Applications De Recherche Scientifique

Pharmacological Activities

Benzothiazole and its derivatives exhibit a broad spectrum of pharmacological activities. These compounds are key in several biologically active compounds and potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole. They are associated with activities including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties (Sumit, Kumar, & Mishra, 2020).

Structural Activity Relationships

1,5-Benzothiazepines are significant due to their activity against various targets. Their structural variations contribute to various biological activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. This versatility makes benzothiazepine a crucial compound in drug research, leading to various synthetic methods for their preparation and chemical transformations (Dighe et al., 2015).

Biological Importance of Derivatives

Compounds like 2-(thio)ureabenzothiazoles (TBT and UBT) show a wide range of biological activities. Notable examples include Frentizole, used for treating rheumatoid arthritis and systemic lupus erythematosus, and UBT derivatives like Bentaluron and Bethabenthiazuron, used as fungicides and herbicides. The review covers various synthetic methodologies and highlights the significant role these compounds play in medicinal chemistry (Rosales-Hernández et al., 2022).

Synthetic Utility

The review by Ibrahim (2011) discusses the methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines with various electrophilic reagents. The synthesis and biological applications of azolylthiazoles are also reviewed, showcasing the diverse chemical transformations and biological relevance of these compounds (Ibrahim, 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S2/c1-13-3-2-4-15(9-13)22-19(24)7-8-23-20(25)18(29-21(23)28)11-14-5-6-16-17(10-14)27-12-26-16/h2-6,9-11H,7-8,12H2,1H3,(H,22,24)/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORROKSJHNROQT-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,6-dichlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2575521.png)

![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575534.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2575539.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2575542.png)

![2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2575544.png)